molecular formula C13H11NO2 B12647551 N-(4-Hydroxy-1-naphthyl)acrylamide CAS No. 83968-63-2

N-(4-Hydroxy-1-naphthyl)acrylamide

Cat. No.: B12647551
CAS No.: 83968-63-2
M. Wt: 213.23 g/mol
InChI Key: CMEKWPYUZRCMRD-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1-naphthyl)acrylamide (CAS 83968-63-2) is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound serves as a versatile building block in synthetic and polymer chemistry. It is a key substrate in palladium-catalyzed carbonylation reactions, a method used for the efficient and nearly quantitative synthesis of complex unsaturated carboxamides that are difficult to prepare via conventional routes . In materials science, it functions as a monomer for copolymerization. Research has explored its copolymerization with acrylic acid and methyl acrylate via free radical techniques to study reactivity relationships and polymer properties . Analytically, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry-compatible applications) . The compound has a calculated density of 1.279 g/cm³ and a flash point of 246.42°C . This product is intended for research purposes only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83968-63-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)prop-2-enamide

InChI

InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-8-12(15)10-6-4-3-5-9(10)11/h2-8,15H,1H2,(H,14,16)

InChI Key

CMEKWPYUZRCMRD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Substituted Acrylamides

The synthesis of N-substituted acrylamides, including N-(4-Hydroxy-1-naphthyl)acrylamide, often relies on well-established amidation reactions. These methods typically involve the formation of an amide bond between an amine and a carboxylic acid or its derivative.

Amidation Reactions Involving Naphthylamine Derivatives and Acrylic Acid Derivatives

A primary route to this compound involves the reaction of a naphthylamine derivative, specifically 4-amino-1-naphthol (B40241), with an acrylic acid derivative. A common acrylic acid derivative used in this context is acryloyl chloride. The reaction proceeds by the nucleophilic attack of the amino group of 4-amino-1-naphthol on the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction forward, a base such as sodium carbonate is often employed. prepchem.com

For instance, a general procedure for a similar synthesis involves adding a solution of acryloyl chloride in a suitable solvent like benzene (B151609) to a mixture of the aminophenol derivative and a base. prepchem.com The reaction mixture is stirred for a period to ensure completion, after which the product can be isolated by filtration and purified. prepchem.com

Utilization of Coupling Agents (e.g., DCC, DMAP, EDCI) in Condensation Reactions

To facilitate the amidation reaction between a carboxylic acid and an amine directly, coupling agents are frequently used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

While specific examples for the synthesis of this compound using these exact coupling agents are not detailed in the provided search results, the use of such reagents is a standard and effective method for forming amide bonds in a wide range of syntheses, including those for N-substituted acrylamides. researchgate.net For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been successfully used as a coupling reagent for the amidation of polymers containing carboxylic acid groups with various amines in an aqueous solution. researchgate.net This highlights the utility of coupling agents in promoting amide bond formation, even in the presence of other functional groups like hydroxyl groups. researchgate.net

Optimization of Reaction Conditions and Solvent Selection for Yield and Purity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

The selection of an appropriate solvent is crucial. The solvent should be able to dissolve the reactants to a reasonable extent while being inert to the reaction conditions. Benzene has been used as a solvent in the synthesis of a similar N-substituted acrylamide (B121943). prepchem.com For purification, recrystallization from a suitable solvent, such as ethyl acetate, is often employed to obtain the final product with high purity. researchgate.net

The reaction temperature can influence the rate of reaction and the formation of byproducts. The addition of acryloyl chloride is often carried out at controlled temperatures, for instance, between 19°C and 38°C, to manage the exothermic nature of the reaction. prepchem.com The duration of the reaction is another factor that needs to be optimized to ensure maximum conversion of the starting materials.

Advanced Synthetic Strategies and Catalysis

Beyond traditional amidation methods, advanced synthetic strategies, often employing metal catalysts, have been developed for the synthesis of acrylamides and the functionalization of aromatic scaffolds.

Palladium-Catalyzed Functionalizations on Naphthyl Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These methods offer a high degree of functional group tolerance and can be applied to complex molecules. acs.org While a direct palladium-catalyzed synthesis of this compound is not explicitly described, related transformations suggest its feasibility.

For example, palladium catalysts have been used for the N-arylation of oxazolidinones with aryl chlorides, demonstrating the formation of a C-N bond to an aromatic ring. nih.gov Furthermore, palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) provides a modular and diverse route to bioactive acrylamides. nih.gov This method is noted for its high atom efficiency and compatibility with a wide range of functional groups under mild conditions. nih.gov The functionalization of naphthyl scaffolds using palladium catalysis is a well-established field, often involving the coupling of aryl halides or triflates with various partners. acs.orgscilit.com These methodologies could potentially be adapted for the synthesis of this compound.

Aza-Michael Addition Reactions for Acrylamide Moiety Introduction

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents another strategic approach for introducing the acrylamide moiety. researchgate.net This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net

In the context of synthesizing this compound, this would involve the reaction of 4-amino-1-naphthol with an activated acrylic acid derivative. The reaction of amines with acrylamides can lead to the formation of 3-(alkylamino)propionamides. nih.gov However, this addition can be reversible upon heating. nih.gov The rate and success of aza-Michael additions can be influenced by the solvent, the nature of the amine, and the presence of catalysts. researchgate.netnih.gov For instance, reactions can be accelerated in solvent systems containing water. nih.gov Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to promote aza-Michael additions. researchgate.net

Multi-Step Synthesis via Intermediate Derivatization (e.g., Chalcone (B49325) Intermediates)

The synthesis of this compound can be approached through multi-step sequences that rely on the formation and subsequent transformation of key intermediates. While a direct one-step synthesis might be challenging, pathways involving the derivatization of precursor molecules are common in organic synthesis. A plausible and versatile method involves the Claisen-Schmidt condensation to form a chalcone or chalcone-like intermediate, which is an α,β-unsaturated ketone. nih.gov

This condensation reaction typically involves reacting an aromatic ketone with an aromatic aldehyde in the presence of an acid or base catalyst. ijpbs.comchemrevlett.com For the target compound, a potential pathway could begin with a protected version of 4-amino-1-naphthol. The amino group would first be acylated with acryloyl chloride to form the acrylamide linkage. Alternatively, a more elaborate route could involve building the molecule from smaller fragments, where chalcone chemistry plays a pivotal role. For instance, a starting material like 4-hydroxyacetonaphthone could be condensed with a suitable aldehyde. rasayanjournal.co.in

Another established multi-step approach involves the initial synthesis of a precursor, such as 4-amino-1-naphthol, which is then reacted with acryloyl chloride or a related acrylic acid derivative to form the final amide bond. This method provides a reliable way to construct the target molecule by forming the key linkages in separate, controlled steps.

The following table outlines a representative multi-step synthetic sequence.

StepReactionReagents and ConditionsPurpose
1Nitration of 1-Naphthol (B170400)HNO₃, H₂SO₄Introduction of a nitro group at the 4-position to create 4-nitro-1-naphthol.
2Reduction of Nitro GroupH₂, Pd/C or SnCl₂, HClConversion of the nitro group to an amino group to form 4-amino-1-naphthol.
3Acylation (Amide Formation)Acryloyl chloride, a non-nucleophilic base (e.g., triethylamine), in an aprotic solvent.Formation of the this compound product by reacting the amine with the acryloyl group.

Directed Derivatization and Structural Diversification Approaches

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues for various research purposes. ontosight.ai The primary sites for derivatization are the amide nitrogen, the phenolic hydroxyl group, and the alkene of the acrylamide unit.

Synthesis of N-Substituted Acrylamide Analogues

The synthesis of N-substituted analogues involves replacing the hydrogen atom on the amide nitrogen with other functional groups. This is a common strategy to alter the steric and electronic properties of the molecule. General methods for the synthesis of N-substituted amides can be adapted for this purpose. mdpi.com For example, if the amide is formed as the final step, a substituted amine (R-NH₂) could be used instead of ammonia (B1221849) or an ammonium (B1175870) salt in the reaction with an activated acrylic acid derivative.

However, direct N-substitution on the pre-formed this compound is less straightforward due to the potential for competing reactions at the phenolic hydroxyl group. A more effective strategy involves synthesizing the desired N-substituted 4-amino-1-naphthol intermediate first, followed by acylation with acryloyl chloride. This modular approach allows for the introduction of a wide variety of substituents on the nitrogen atom. Such modifications have been explored in other acrylamide series to develop compounds with specific biological activities. nih.gov

Systematic Chemical Modification of the Naphthyl and Acrylamide Units

Systematic modification of both the naphthyl and acrylamide components can generate a wide array of derivatives.

Naphthyl Unit Modification: The hydroxyl group (-OH) on the naphthyl ring is a prime target for chemical alteration. ontosight.ai

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis) can convert the hydroxyl group into an ether (-OR). This modification can be used to tune the lipophilicity of the compound.

Esterification: Acylation with acid chlorides or anhydrides can transform the hydroxyl group into an ester (-OCOR). This can serve as a protecting group or modulate the biological activity of the molecule.

Acrylamide Unit Modification: The acrylamide moiety contains two reactive sites: the carbon-carbon double bond and the amide bond itself.

Reactions of the Alkene: The α,β-unsaturated system is susceptible to Michael addition reactions, where nucleophiles add to the β-carbon. It can also undergo hydrogenation to saturate the double bond or halogenation reactions where bromine or other halogens add across the double bond. nih.gov

Amide Bond Reactions: While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-amino-1-naphthol and acrylic acid.

Preparation of Functionalized Derivatives for Specific Research Applications

The synthesis of derivatives is often driven by the need for tools in specific research applications. By introducing specific functional groups, the properties of this compound can be tailored for desired functions.

Fluorescent Probes: The naphthyl core possesses inherent fluorescent properties. ontosight.ai Chemical modifications can be designed to modulate these properties, for example, by attaching groups that shift the emission wavelength or make the fluorescence sensitive to the local chemical environment. This makes such derivatives potential candidates for use as fluorescent probes in biological imaging.

Polymer Chemistry: The acrylamide functional group is capable of undergoing polymerization. ontosight.ai This allows for the incorporation of the this compound unit as a monomer into larger polymer chains. gcsu.edu These functionalized polymers could have applications in areas like drug delivery systems or as specialized biomaterials.

Analytical Applications: Functionalized derivatives are also prepared for use in analytical techniques. For instance, the compound itself can be analyzed by reverse-phase HPLC, and methods can be developed for its separation and quantification, which is useful in pharmacokinetics or for isolating impurities during preparative separations. sielc.com Derivatization is a common strategy to enhance detection in analytical methods. researchgate.net

The following table summarizes various derivatization strategies and their corresponding research applications.

Modification SiteType of ModificationExample Functional GroupSpecific Research Application
Naphthyl -OHEtherification-OCH₃ (Methoxy)Modulating solubility and lipophilicity for biological studies.
Naphthyl -OHEsterification-OCOCH₃ (Acetate)Creating prodrugs or as a protecting group during synthesis.
Acrylamide AlkeneMichael AdditionAddition of thiols (e.g., cysteine)Studying covalent interactions with biological macromolecules.
Entire MoleculePolymerizationIncorporation into a polymer backboneDevelopment of functional materials for drug delivery or biosensors. ontosight.aigcsu.edu
Naphthyl RingIntroduction of FluorophoreCoupling with a dye moleculeCreation of targeted fluorescent probes for cellular imaging. ontosight.ai

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to confirming the identity and purity of N-(4-Hydroxy-1-naphthyl)acrylamide. Each technique offers a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational modes of its functional groups.

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete assignment of the proton and carbon atoms can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the vinylic protons of the acrylamide (B121943) group, and the labile protons of the amide (-NH) and hydroxyl (-OH) groups.

Aromatic Region (approx. 6.8-8.5 ppm): The six protons on the substituted naphthalene ring will appear in this region. The electron-donating effects of the hydroxyl and amino groups will influence their specific shifts. Protons on the same ring as the substituents are expected to be more shielded (appear at a lower ppm) compared to those on the unsubstituted ring.

Amide Proton (approx. 9.5-10.5 ppm): The amide proton (-NH) typically appears as a broad singlet in a downfield region due to its acidic nature and resonance delocalization. Its chemical shift can be sensitive to solvent and concentration. nih.gov

Phenolic Proton (approx. 9.0-10.0 ppm): The hydroxyl proton (-OH) also presents as a broad, exchangeable singlet.

Vinylic Region (approx. 5.8-6.5 ppm): The three protons of the acryloyl group (CH₂=CH-) give rise to a characteristic complex pattern due to geminal and cis/trans couplings, often appearing as a doublet of doublets for the CH proton and two separate multiplets for the terminal CH₂ protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.

Carbonyl Carbon (approx. 164-168 ppm): The amide carbonyl carbon is typically found in this downfield region. researchgate.net

Aromatic & Vinylic Carbons (approx. 105-155 ppm): The ten carbons of the naphthalene ring and the two vinylic carbons of the acrylamide group will resonate in this range. The carbon bearing the hydroxyl group (C-OH) is expected to be significantly deshielded (around 148-155 ppm), while the carbon attached to the nitrogen (C-N) will also be downfield. The vinylic carbons typically appear around 128-132 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for functional groups and analysis of related structures. oregonstate.edulibretexts.orglibretexts.orgopenstax.org

GroupAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NaphthylAromatic C-H6.8 - 8.5105 - 140
NaphthylAromatic C-OH-148 - 155
NaphthylAromatic C-N-135 - 145
AcrylamideVinyl =CH-6.2 - 6.5130 - 132
AcrylamideVinyl =CH₂5.8 - 6.3128 - 130
AcrylamideAmide -NH9.5 - 10.5-
AcrylamideCarbonyl C=O-164 - 168
HydroxylPhenolic -OH9.0 - 10.0-

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₁NO₂), the expected exact mass is approximately 213.0790 g/mol .

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) would be ideal. HRMS can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, typically observed as [M+H]⁺ (m/z 214.0868) in positive ion mode or [M-H]⁻ (m/z 212.0712) in negative ion mode.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Expected fragment ions would result from the cleavage of the amide bond, leading to ions corresponding to the acryloyl moiety (m/z 55) and the 4-amino-1-naphthol (B40241) moiety (m/z 159). The fragmentation of the parent acrylamide molecule typically shows a prominent ion at m/z 71, corresponding to the acrylamide itself, and a base peak at m/z 44, resulting from the loss of the vinyl group. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M]⁺213.08Molecular Ion
[M+H]⁺214.09Protonated Molecular Ion
[M-H]⁻212.07Deprotonated Molecular Ion
Fragment159.07Loss of acryloyl group [C₃H₃O]
Fragment55.02Acryloyl cation [C₃H₃O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

O-H Stretch: A broad and strong absorption band is expected in the range of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group, with its breadth resulting from hydrogen bonding. researchgate.net

N-H Stretch: A moderate to sharp peak should appear around 3300-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide. researchgate.net

C=O Stretch (Amide I): A strong, sharp peak is characteristic of the amide carbonyl group and is expected to appear around 1650-1670 cm⁻¹. This is one of the most prominent bands in the spectrum. openstax.orgresearchgate.net

N-H Bend (Amide II): This band, resulting from N-H bending coupled with C-N stretching, typically appears near 1550-1600 cm⁻¹.

C=C Stretch: Vibrations from the vinyl group and the aromatic naphthalene ring are expected in the 1500-1640 cm⁻¹ region. researchgate.net

C-O Stretch: The phenolic C-O stretching vibration should produce a band in the 1200-1260 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups. researchgate.netresearchgate.netchemicalbook.com

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3500Strong, Broad
N-H StretchAmide -NH3300 - 3400Moderate, Sharp
C=O Stretch (Amide I)Amide C=O1650 - 1670Strong, Sharp
N-H Bend (Amide II)Amide N-H / C-N1550 - 1600Moderate
C=C StretchAromatic/Vinyl1500 - 1640Medium to Strong
C-O StretchPhenolic C-O1200 - 1260Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving its extensive conjugated π-system. The spectrum of this compound is expected to be dominated by absorptions from the naphthalene chromophore.

The naphthalene ring system itself exhibits strong π→π* transitions. The presence of the hydroxyl (-OH) and acrylamide (-NH-C=O) substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. For example, 1-naphthol (B170400) shows absorption maxima around 295 nm. nih.gov It is anticipated that this compound would display strong absorption bands in the 250-350 nm range, reflecting the extended conjugation between the naphthalene ring and the acrylamide group. ontosight.airesearchgate.net

The naphthalene core is known for its fluorescent properties, making this compound a potential fluorophore. ontosight.ai Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing UV or visible light.

The emission spectrum would be expected to be a mirror image of the longest-wavelength absorption band and would show a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence properties, including quantum yield and lifetime, are likely to be sensitive to the solvent environment (solvatochromism) due to potential changes in the dipole moment of the molecule upon excitation, particularly given the presence of the polar hydroxyl and amide groups.

Solid-State Structural Analysis

While no published crystal structure for this compound was found, analysis of its functional groups and comparison with analogs like N-(4-Hydroxyphenyl)acrylamide allow for a reasoned prediction of its solid-state packing. researchgate.net

The crystal structure would be significantly influenced by intermolecular hydrogen bonding. The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen of the carbonyl group (C=O) is a strong hydrogen bond acceptor. Furthermore, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). These interactions would likely lead to the formation of extended one-dimensional chains or two-dimensional sheets in the crystal lattice, creating a well-ordered, self-assembled structure. researchgate.net The acrylamide and naphthyl moieties are largely planar, and π-π stacking interactions between the naphthalene rings of adjacent molecules could also play a role in stabilizing the crystal packing.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural data. This would include the precise bond lengths and angles between all atoms in the molecule, the planarity of the naphthyl ring system, and the geometry of the acrylamide group.

As of the latest available data, a published single-crystal X-ray structure for this compound is not found in publicly accessible crystallographic databases. Consequently, a definitive table of its crystallographic parameters cannot be provided. For illustrative purposes, a table format that would typically be used to present such data is shown below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₁NO₂
Formula Weight 213.23 g/mol
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
R-factor

Note: This table is for illustrative purposes only, as experimental data is not currently available.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The way individual molecules of this compound arrange themselves in the solid state is dictated by intermolecular forces, with hydrogen bonding playing a particularly crucial role. The presence of a hydroxyl (-OH) group as a hydrogen bond donor and the carbonyl oxygen (C=O) and the nitrogen atom in the amide group (-NH) as potential hydrogen bond acceptors suggests that this compound is capable of forming significant hydrogen-bonding networks.

Analysis of the crystal structure would reveal these networks, showing how molecules connect to form larger assemblies, which can range from simple dimers to complex three-dimensional lattices. nih.gov These interactions are fundamental to the material's melting point, solubility, and mechanical properties.

Without a determined crystal structure, the specific hydrogen bonding patterns for this compound remain uncharacterized. A detailed analysis would typically identify the donor and acceptor atoms, the distances between them, and the angles of the bonds, as illustrated in the hypothetical table below.

Table 2: Potential Intermolecular Hydrogen Bonds in this compound

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) ∠(DHA) (°)
O–H···O=C
N–H···O–H
N–H···O=C

Note: This table represents potential hydrogen bonds. The actual interactions can only be confirmed through experimental structural analysis.

Conformational Analysis and Dihedral Angle Investigations in the Solid State

The flexibility of the this compound molecule is primarily centered around the rotatable bonds linking the naphthyl ring, the amide group, and the vinyl group. The conformation of the molecule in the solid state, specifically the relative orientation of these components, is described by dihedral angles.

A key dihedral angle would be that between the plane of the naphthyl ring and the plane of the amide group. This angle would reveal the degree of twist between these two substantial parts of the molecule and would be influenced by steric hindrance and the electronic effects of the substituent groups.

The solid-state conformation is a low-energy state that is influenced by the molecule's intrinsic electronic preferences and the stabilizing forces of the crystal packing. A full crystallographic report would provide the values for these dihedral angles, offering insight into the molecule's preferred shape within a crystalline environment. In the absence of such a report, these specific structural details for this compound are not known.

Table 3: List of Compounds

Compound Name
This compound

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for elucidating the electronic characteristics and three-dimensional structure of N-(4-Hydroxy-1-naphthyl)acrylamide. These methods solve complex equations to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic acrylamide (B121943) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are standard. These studies predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in the related compound N-(4-hydroxyphenyl)acrylamide, the dihedral angle between the acrylamide group and the phenyl ring was determined to be 11.6(2)°. researchgate.net Similar calculations for this compound would define the spatial relationship between its naphthyl and acrylamide moieties.

Beyond geometry, DFT is used to calculate crucial electronic properties that govern the molecule's behavior. These properties include total energy, dipole moment, and the distribution of electronic charge across the molecule. For example, analysis of similar structures shows that the hydroxyl group's oxygen and the amide's oxygen atoms tend to have localized negative charges, indicating their role in the molecule's electronic landscape.

Table 1: Predicted Electronic Properties for Acrylamide Derivatives via DFT

PropertyTypical Predicted ValueSignificance
HOMO Energy ~ -6.3 eVRelates to electron-donating ability
LUMO Energy ~ -2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap ~ 4.2 eVIndicates chemical reactivity and stability
Dipole Moment ~ 3.8 DebyeMeasures overall molecular polarity

Data based on values for analogous compounds like N-(4-hydroxyphenyl)acrylamide.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For related acrylamide compounds, the calculated HOMO-LUMO gap is around 4.2 eV, which indicates moderate reactivity. The analysis of the spatial distribution of these orbitals in this compound would show the specific regions of the molecule, such as the naphthyl ring or the acrylamide double bond, that are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov The MEP map is color-coded:

Red regions indicate areas of high electron density (negative potential) and are characteristic of nucleophilic sites, where the molecule is likely to react with electrophiles.

Blue regions represent areas of low electron density (positive potential) and are characteristic of electrophilic sites, which are susceptible to attack by nucleophiles. nih.govresearchgate.net

Green regions denote neutral or near-zero potential.

For this compound, MEP analysis would predictably show intense red areas around the oxygen atoms of the hydroxyl (-OH) and amide (-C=O) groups, highlighting them as primary sites for hydrogen bonding and electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and the amide N-H, would appear as blue regions, marking them as electrophilic centers. researchgate.net

For molecules with complex electronic structures, such as those with extensive π-systems like the naphthyl group, standard DFT methods may not be sufficient to accurately describe all electronic excited states. Advanced computational methods like multireference configuration interaction (MRCI) or n-electron valence state second-order perturbation theory (NEVPT2) become necessary. acs.org These methods are particularly important for interpreting UV-visible absorption spectra, which arise from electronic transitions between different energy levels. acs.org

In large aromatic systems, these transitions can be complex, involving multiple electronic configurations. Multireference methods provide a more accurate description of excited states, including ligand-to-metal charge transfer states and d-d transitions in organometallic compounds, allowing for a precise assignment of spectral features like the Q and Soret bands seen in porphyrins. acs.org While computationally intensive, these methods are indispensable for an unambiguous interpretation of the complex spectra that can arise from molecules like this compound.

Molecular Interactions and Docking Simulations

Understanding how this compound might interact with biological macromolecules is a key area of molecular modeling, with molecular docking being a primary investigative tool.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor or target, typically a protein). nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex.

The primary goal is to identify the most stable binding pose, which is characterized by the lowest binding energy. Analysis of this pose reveals the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Crucial interactions often involving the hydroxyl and amide groups of the ligand. nih.gov

Hydrophobic Interactions: Occurring between the aromatic naphthyl ring and nonpolar residues in the protein's binding pocket.

π-π Stacking: Interactions between the aromatic system of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a structural hypothesis for how this compound might bind to a specific biological target, guiding further experimental investigation into its mechanism of action.

Analysis of Amino Acid Residue Importance in Molecular Interactions

While specific molecular docking studies targeting this compound are not extensively available in the public domain, inferences can be drawn from computational studies on related acrylamide and naphthyl-containing compounds to predict key amino acid interactions. The unique chemical structure of this compound, featuring a reactive acrylamide group and a bulky, aromatic naphthol ring, suggests several potential modes of interaction with protein residues.

The acrylamide moiety is known to be a soft electrophile, making it susceptible to Michael addition reactions with nucleophilic amino acid residues. Covalent docking studies on the parent molecule, acrylamide, have shown that it preferentially forms covalent adducts with cysteine residues within protein binding pockets. The presence of nearby positively charged amino acids, such as lysine (B10760008) and arginine, has been observed to facilitate this reaction. This suggests that for this compound, cysteine , lysine , and arginine residues are likely to be important for covalent interactions, should the binding site sterically accommodate the naphthyl group.

Beyond covalent interactions, the 4-hydroxy-1-naphthyl group can engage in a variety of non-covalent interactions that are critical for molecular recognition and binding affinity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic naphthyl ring can participate in several key interactions:

π-π Stacking: The planar, electron-rich naphthyl ring can stack with the aromatic side chains of amino acids like phenylalanine , tyrosine , and tryptophan .

π-Cation Interactions: The electron-rich π-system of the naphthyl ring can interact favorably with positively charged residues such as lysine and arginine .

Hydrophobic Interactions: The nonpolar surface of the naphthyl ring can form hydrophobic interactions with aliphatic amino acid residues like leucine , isoleucine , and valine .

Molecular docking studies on other 1-hydroxy-naphthyl substituted heterocyclic compounds have highlighted the importance of tyrosine residues in forming hydrogen bonds and the role of phenylalanine in providing steric and hydrophobic complementarity.

A summary of the probable key amino acid interactions is presented in the table below.

Interaction TypeKey Amino Acid ResiduesMoiety of this compound Involved
Covalent Adduct Formation (Michael Addition)Cysteine, Lysine, ArginineAcrylamide
Hydrogen BondingTyrosine, Serine, Threonine, Aspartate, GlutamateHydroxyl and Amide groups
π-π StackingPhenylalanine, Tyrosine, TryptophanNaphthyl ring
π-Cation InteractionLysine, ArginineNaphthyl ring
Hydrophobic InteractionLeucine, Isoleucine, ValineNaphthyl ring

Theoretical Studies on Adsorption and Surface Interactions

Direct theoretical studies on the adsorption and surface interactions of this compound are limited. However, computational investigations of its structural analog, N-(4-hydroxyphenyl)acrylamide, and related polyacrylamides provide a basis for understanding its potential behavior at interfaces.

Density Functional Theory (DFT) calculations performed on N-(4-hydroxyphenyl)acrylamide reveal key electronic properties that influence its surface interactions. These calculations indicate a significant negative electrostatic potential localized on the hydroxyl and amide oxygen atoms, suggesting these sites are prone to act as hydrogen bond acceptors. Furthermore, charge transfer from the hydroxyl-substituted aryl group to the acrylamide moiety polarizes the molecule, which can enhance its interaction with polar surfaces.

The following table summarizes the DFT-derived electronic properties for the analogous compound, N-(4-hydroxyphenyl)acrylamide, which can be considered indicative for this compound, with the understanding that the larger naphthyl system may introduce quantitative differences.

PropertyValue (for N-(4-hydroxyphenyl)acrylamide)Implication for Surface Interaction
HOMO Energy-6.3 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.2 eVSuggests moderate reactivity
Dipole Moment3.8 DebyeHigh polarity, favoring interaction with polar surfaces

Molecular dynamics (MD) simulations of polyacrylamide on surfaces like cellulose (B213188) nanocrystals have shown that the polymer chains tend to adsorb in a coiled conformation. Hydrogen bonds are predominantly formed through the carbonyl oxygen of the amide group. This suggests that for this compound, the amide group would play a crucial role in its adsorption onto hydroxyl-rich surfaces. The 4-hydroxy-1-naphthyl group would likely influence the orientation and packing of the molecule on the surface, potentially leading to ordered monolayers or aggregates depending on the surface chemistry and solvent environment.

Theoretical studies on the adsorption of other functionalized aromatic compounds on surfaces like graphene or metal oxides often highlight the role of π-π interactions between the aromatic ring and the surface, as well as coordinative bonds or hydrogen bonds involving the functional groups. It is therefore plausible that this compound would adsorb on graphitic surfaces via π-π stacking of its naphthyl ring, while on polar, hydroxylated surfaces, the interaction would be dominated by hydrogen bonding involving its hydroxyl and amide functionalities.

Mechanistic Research on Molecular Pathways and Transformations

Elucidation of Reaction Mechanisms

The synthesis and degradation of N-(4-Hydroxy-1-naphthyl)acrylamide are governed by fundamental principles of organic chemistry, including nucleophilic reactions and multi-step transformations.

The formation of this compound typically involves a nucleophilic acyl substitution reaction. The synthesis is analogous to the preparation of similar compounds like N-(4-hydroxyphenyl)acrylamide, where 4-aminophenol (B1666318) is treated with an acrylic acid derivative. In the case of this compound, the reaction proceeds via the nucleophilic attack of the amino group of 4-amino-1-naphthol (B40241) on the carbonyl carbon of an activated acrylic acid derivative, such as acryloyl chloride.

The general mechanism can be outlined as follows:

The lone pair of electrons on the nitrogen atom of the amino group in 4-amino-1-naphthol acts as a nucleophile.

This nucleophile attacks the electrophilic carbonyl carbon of acryloyl chloride.

A tetrahedral intermediate is formed.

The intermediate then collapses, expelling the chloride leaving group and forming the amide bond. A final deprotonation step yields the neutral this compound product.

The acrylamide (B121943) moiety itself is characterized by its reactivity towards nucleophiles. ontosight.ai The α,β-unsaturated carbonyl system in the acrylamide group can undergo Michael addition with soft nucleophiles, such as thiols, where the nucleophile attacks the β-carbon. nih.gov

ReactantRoleKey Feature
4-Amino-1-naphtholNucleophileAmino group (-NH₂) with a lone pair of electrons
Acryloyl ChlorideElectrophileElectron-deficient carbonyl carbon

More complex synthetic routes can also be employed to generate acrylamide derivatives. One such approach involves the use of a chalcone (B49325) intermediate, which is formed through an aldol (B89426) condensation reaction. Although not specifically detailed for this compound, this multi-step process for a similar compound, N-(4-hydroxyphenyl)acrylamide, illustrates a potential complex synthetic pathway.

A generalized multi-step synthesis could involve:

Aldol Condensation: Reaction of a substituted benzaldehyde (B42025) with a ketone to form a chalcone.

Further Reaction: The resulting chalcone can then be reacted with various reagents to introduce the acrylamide functionality.

These multi-step syntheses allow for the construction of more complex molecular architectures and the introduction of diverse functional groups.

The stability of this compound is subject to degradation under certain conditions, such as high temperatures. Studies on the thermal degradation of acrylamide-based polymers provide insight into the potential degradation pathways of the acrylamide moiety in this compound. nih.gov

At elevated temperatures, the primary degradation is likely to occur at the side groups. For the acrylamide portion, this can involve:

Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid, particularly in the presence of water.

Decomposition: At very high temperatures (above 315 °C for some acrylamide polymers), the molecule can break down to produce smaller molecules such as carbon dioxide, acrylonitrile, and acetonitrile (B52724). nih.gov

The degradation process is often studied using techniques like thermogravimetric analysis (TGA) and infrared spectrometry (IR). nih.gov

Intramolecular and Intermolecular Interaction Dynamics

The physical and material properties of this compound are dictated by the interactions within and between its molecules.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to determine the rotational barriers of different parts of the molecule. For simple acrylamides, the rotational barrier around the C-C single bond adjacent to the carbonyl group has been calculated to be in the range of 4 to 6 kcal/mol. nih.gov The barrier to rotation around the C-N amide bond is significantly higher, estimated to be around 22 kcal/mol for acrylamide, which is characteristic of the partial double bond character of the amide linkage. nih.govnih.gov

BondEstimated Rotational Barrier (kcal/mol)Reference
C-C (vinyl-carbonyl)4 - 6 nih.gov
C-N (amide)~22 nih.gov

The naphthyl group itself can also exhibit non-planarity relative to the rest of the molecule, as seen in related structures containing a naphthyl substituent. nih.gov

The presence of both hydrogen bond donors (the -OH and -NH groups) and acceptors (the C=O group) in this compound facilitates its self-assembly into ordered structures. researchgate.net In the solid state, molecules of the similar compound N-(4-hydroxyphenyl)acrylamide are linked by intermolecular O-H···O and N-H···O hydrogen bonds, which organize the molecules into two-dimensional corrugated sheets. researchgate.net

This ability to form extended hydrogen-bonded networks is a key principle in crystal engineering and molecular self-assembly. researchgate.net The self-assembly process can lead to the formation of various supramolecular structures. In the case of polymers containing acrylamide units, self-assembly can result in the formation of lamellar structures, where different parts of the polymer chains segregate into distinct domains. researchgate.netchemrxiv.org

The principles of self-assembly are crucial for the development of materials like hydrogels, where non-covalent interactions between molecules lead to the formation of a three-dimensional network. nih.gov Electrostatic and van der Waals interactions also play a significant role in the self-organization of acrylamide-containing molecules. nih.gov

Polymerization Science and Macromolecular Architectures

Polymerization Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of polymerization are crucial for controlling the reaction, determining the polymer's molecular weight, and understanding its thermal properties. These factors are influenced by the monomer's structure, the polymerization method, and the reaction conditions.

The activation energy for N-(4-Hydroxy-1-naphthyl)acrylamide is expected to be influenced by the bulky and electron-rich naphthyl group. Steric hindrance from the large substituent might increase the activation energy for propagation compared to unsubstituted acrylamide (B121943). Conversely, the electronic effects of the naphthyl ring and the phenolic hydroxyl group could influence the reactivity of the vinyl group. Precise determination of the activation energy for this specific monomer would require dedicated experimental studies, such as differential scanning calorimetry (DSC) or studies measuring the polymerization rate at different temperatures.

Table 1: Representative Activation Energies for Acrylamide Polymerization This table presents data for analogous compounds to provide a comparative baseline, as specific values for this compound are not available in the cited literature.

Monomer Initiator System Activation Energy (Ea) (kJ/mol) Source
Acrylamide Ammonium (B1175870) Persulfate / Sodium Bisulfite 38.1 ± 0.2 researchgate.net
Isopropylacrylamide Potassium Persulfate 46.11 uobaghdad.edu.iq
Acrylamide Nitrogen Dioxide ~84 capes.gov.br

Thermal Polymerization: this compound, like many vinyl monomers, can undergo thermal polymerization, where heat initiates the formation of free radicals. However, the polymerization of acrylamide is highly exothermic, with a reported enthalpy of polymerization (ΔHp) in the range of 17.0-20 kcal/mol (71-84 kJ/mol). sciepub.comsciepub.com This significant heat release can lead to auto-acceleration (the gel effect), where an increase in viscosity slows termination reactions, causing a rapid and often uncontrolled increase in the polymerization rate and temperature. sciepub.com This presents a significant challenge in industrial settings, where runaway reactions are a major safety concern. sciepub.com

Thermal Degradation: The thermal stability of poly(this compound) is expected to be influenced by the rigid naphthyl group, which may enhance its stability compared to simple polyacrylamides. The degradation of polyacrylamides typically involves side-group reactions at lower temperatures, followed by main-chain scission at higher temperatures. semanticscholar.org For polyacrylamide, thermal degradation can produce small molecules like ammonia (B1221849), nitriles (such as acetonitrile (B52724) and acrylonitrile), and carbon dioxide at temperatures above 300°C. semanticscholar.orgresearchgate.net The presence of the bulky naphthyl group might alter these degradation pathways. Kinetic analysis of the thermal degradation of polymers, often studied using thermogravimetric analysis (TGA), allows for the determination of activation energies for decomposition, providing insights into the material's stability. For example, the activation energy for the thermal decomposition of polyacrylamide has been reported to be approximately 157.48 kJ/mol. researchgate.net A study on poly(lactic acid) bioblends showed a clear linear relationship between the logarithm of the pre-exponential factor (A) and the activation energy (E), a phenomenon known as the kinetic compensation effect. nih.gov

Polymerization Mechanisms and Control Strategies

The architecture of the final polymer—its molecular weight, dispersity, and topology—is dictated by the polymerization mechanism.

Free radical polymerization is a common method for synthesizing polyacrylamides. It involves three main steps: initiation, propagation, and termination. For this compound, polymerization would be initiated by a free radical source, such as a thermal initiator (e.g., AIBN or potassium persulfate) or a redox system. researchgate.netnih.gov The resulting radical attacks the vinyl bond of a monomer molecule, initiating the propagation of a polymer chain.

The kinetics of free radical polymerization for acrylamide monomers typically show a dependence on both monomer and initiator concentrations. uobaghdad.edu.iq However, conventional free radical polymerization often results in polymers with broad molecular weight distributions and limited control over the macromolecular architecture due to fast and irreversible termination reactions. researchgate.net

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods, such as Nitroxide Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures. icp.ac.ruacs.org

Nitroxide Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. icp.ac.ruwikipedia.org This reversible termination establishes an equilibrium between active (propagating) and dormant species, minimizing irreversible termination reactions. wikipedia.org While initially limited to styrenic monomers, advancements in nitroxide design, such as SG1 and TIPNO, have expanded the range of applicable monomers to include acrylamides. acs.org The polymerization of this compound via NMP would likely require elevated temperatures to facilitate the homolysis of the C-ON bond of the alkoxyamine initiator. icp.ac.runih.gov This technique offers a pathway to creating block copolymers and other complex structures incorporating the this compound monomer.

The resulting poly(this compound) can be crosslinked to form three-dimensional polymer networks or hydrogels. Crosslinking can be achieved in several ways:

During Polymerization: A difunctional or multifunctional monomer, such as N,N'-methylenebis(acrylamide) (BIS), can be added during the polymerization process. This crosslinker becomes incorporated into multiple polymer chains, forming a network structure from the outset. researchgate.net

Post-Polymerization Crosslinking: The functional groups on the polymer can be used for subsequent crosslinking reactions. The phenolic hydroxyl group on the naphthyl moiety of poly(this compound) is a prime site for such reactions. It could be reacted with crosslinking agents like aldehydes (e.g., formaldehyde (B43269) or glutaraldehyde) or epoxides under appropriate conditions. Furthermore, the amide group in the polymer backbone could also participate in crosslinking reactions, for instance, through the formation of imide linkages at elevated temperatures. mdpi.com The ability to form light-sensitive photoresists that cross-link upon exposure to specific wavelengths of light is another potential application. acs.org

These crosslinked networks can exhibit swelling behavior in solvents, and if the polymer is water-soluble, they can form hydrogels with applications in areas like drug delivery or as superabsorbents. researchgate.netontosight.ai

Table of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
This compound -
Acrylamide AM
N,N-dimethylacrylamide DMA
Isopropylacrylamide IPAM
N-isopropylacrylamide NIPAM
Poly(lactic acid) PLA
N,N'-methylenebis(acrylamide) BIS
2,2'-Azobisisobutyronitrile AIBN
Potassium persulfate KPS
Ammonium Persulfate APS
N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide SG1
2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy TIPNO
Formaldehyde -
Glutaraldehyde -
Nitrogen dioxide -
Acetonitrile -
Acrylonitrile -

Copolymerization and Advanced Polymeric Architectures

The incorporation of functional monomers like this compound into polymer chains opens avenues for creating materials with tailored properties. Copolymerization, the process of polymerizing two or more different types of monomers, is a fundamental strategy to achieve this. By strategically combining this compound with other monomers, researchers can fine-tune characteristics such as solubility, thermal behavior, and responsiveness to external stimuli. This control extends to the creation of complex macromolecular architectures, including block and star copolymers, which exhibit unique self-assembly behaviors and functionalities.

Synthesis of Copolymers Incorporating this compound Units

The synthesis of copolymers containing this compound units can be achieved through various polymerization techniques, with free radical polymerization being a common and versatile method. nih.gov In this process, a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, is used to initiate the polymerization of a mixture of monomers. nih.govresearchgate.net The naphthyl-containing monomer can be copolymerized with a wide range of comonomers, such as acrylamide, N-isopropylacrylamide (NIPAM), or methyl methacrylate (B99206) (MMA), to impart specific properties to the resulting copolymer. researchgate.netresearchgate.net

For instance, copolymerization with a hydrophilic monomer like acrylamide would enhance the water solubility of the resulting polymer, while copolymerization with a thermoresponsive monomer like NIPAM could create smart materials that exhibit a lower critical solution temperature (LCST). mdpi.comnih.gov The composition of the final copolymer, and thus its properties, is dictated by the initial feed ratio of the monomers and their respective reactivity ratios. researchgate.netnih.gov

The reactivity ratios (r1 and r2) quantify the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. For example, in the copolymerization of acrylamide (AM) and methyl methacrylate (MMA), the reactivity ratios were determined to be r(AM) = 0.03 and r(MMA) = 0.593, indicating that both growing chains prefer to add MMA. researchgate.net Similar kinetic studies would be essential for the copolymerization involving this compound to predict and control the copolymer structure. The synthesis is typically carried out in a suitable solvent, like dimethylsulfoxide (DMSO) or tert-butanol, under an inert atmosphere to prevent side reactions. nih.govresearchgate.net Purification of the resulting copolymer is often performed by precipitation in a non-solvent to remove unreacted monomers and initiator residues. nih.gov

Table 1: Example of Free Radical Copolymerization System

ParameterDetailsSource
Monomers N-isopropylacrylamide (NIPAM) & Acrylic Acid (AA) nih.gov
Initiator AIBN (Azobisisobutyronitrile) nih.gov
Solvent tert-Butanol nih.gov
Temperature 70°C nih.gov
Method Free Radical Polymerization nih.gov
Purification Precipitation from THF into n-hexane nih.gov

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer more precise control over the copolymer architecture, molecular weight, and polydispersity. mdpi.comnih.gov The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined block copolymers. rsc.org The choice of CTA is crucial for the successful polymerization of acrylamide-type monomers. mdpi.comnih.gov

Design and Characterization of Block and Star Copolymers

Beyond simple random or alternating copolymers, this compound can be incorporated into more complex and functional macromolecular architectures like block and star copolymers. These structures often lead to materials with unique self-assembly properties and applications.

Block Copolymers: These are comprised of two or more long sequences, or "blocks," of different homopolymers linked together. For example, a diblock copolymer could consist of a hydrophilic block and a hydrophobic block containing this compound units. Such amphiphilic structures can self-assemble in selective solvents to form micelles, vesicles, or other nanostructures. researchgate.net The synthesis of such block copolymers is effectively achieved using controlled radical polymerization methods like RAFT or Atom Transfer Radical Polymerization (ATRP). researchgate.netrsc.org These methods allow for the sequential polymerization of different monomers, leading to well-defined block lengths and low polydispersity. The resulting block copolymers can exhibit stimuli-responsive behavior; for instance, a block copolymer containing a thermoresponsive block like poly(N-isopropylacrylamide) (PNIPAM) would show temperature-dependent aggregation. mdpi.com

Star Copolymers: These macromolecules consist of multiple polymer chains (arms) radiating from a central core. Star copolymers incorporating this compound could be designed with, for example, a polystyrene core and PNIPAM-based arms. The synthesis of a star amphiphilic block copolymer, star-[poly(N-isopropylacrylamide)-block-polystyrene] (s-PNIPAM-b-PS), has been successfully achieved via RAFT polymerization by combining polymerization-induced self-assembly (PISA) and crosslinking. rsc.org This approach yields star polymers with high molecular weight and narrow molecular weight distribution. rsc.org Unlike their linear counterparts, star copolymers often exhibit different solution properties and can form stable, dispersed nanospheres in various solvents. rsc.org The unique architecture of star polymers influences their hydrodynamic volume and interfacial properties. rsc.org

Characterization of these advanced architectures involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the composition and microstructure, while Gel Permeation Chromatography (GPC) is essential for determining molecular weight and polydispersity. researchgate.netnih.gov For block and star copolymers, techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to study the morphology and size of the self-assembled nanostructures.

Structural Characterization of Polymeric Materials

A thorough understanding of the structural properties of polymers incorporating this compound is critical to predicting their macroscopic behavior and performance. Key characteristics include the molecular weight distribution, which influences mechanical and rheological properties, and the morphological or network structure, which is especially important for materials like hydrogels.

Molecular Weight Distribution and Polydispersity Analysis

The molecular weight of a polymer is not a single value but a distribution of chain lengths. This distribution is described by averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values, Mw/Mn, is known as the polydispersity index (PDI) or Đ, which quantifies the breadth of the molecular weight distribution. cmu.edu A PDI value of 1.0 indicates a perfectly monodisperse sample where all chains have the same length, while conventional free radical polymerization typically yields polymers with broad distributions and high PDI values (often > 2). researchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. cmu.edu The method separates polymer molecules based on their hydrodynamic volume in solution. researchgate.netcmu.edu However, care must be taken during sample preparation for acrylamide-based polymers, as they can form aggregates, which may lead to inaccurate results. cmu.edu For instance, when analyzing poly(N-isopropylacrylamide) (PNIPAM), ensuring the presence of trace amounts of water before dissolving the sample in the GPC eluent (like THF) can prevent irreversible chain aggregation. cmu.edu

Controlled radical polymerization techniques like RAFT are capable of producing polymers with predetermined molecular weights and narrow distributions (low PDI, typically < 1.5). mdpi.comcmu.edu This control is evident in the linear evolution of molecular weight with monomer conversion and the low PDI values maintained even at high conversion rates. cmu.edu

Table 2: Molecular Weight and Polydispersity Data for α-Carboxy-Terminated Poly(N-isopropyl acrylamide)

Lot NumberMn ( g/mol )Mw/Mn (PDI)
P6849FF-NIPAMCOOH3,1003.91
P6849F5-NIPAMCOOH3,5002.25
P6849F9-NIPAMCOOH5,8002.11
P6849F3-NIPAMCOOH6,3001.62
P18070-NIPAMCOOH6,6005.80
P7631B-NIPAMCOOH8,0001.60
P6849F1-NIPAMCOOH9,0001.80
P18069-NIPAMCOOH11,0003.28
P6849F10-NIPAMCOOH12,4001.80
P7631A-NIPAMCOOH15,0001.70

Data adapted from a commercial source for illustrative purposes. polymersource.ca

Other methods for molecular weight determination include viscometry, which relates the intrinsic viscosity of a polymer solution to its molecular weight via the Mark-Houwink equation, and light scattering. researchgate.netcmu.edu

Morphological and Network Structure Assessment of Acrylamide-Based Polymers

When this compound is part of a cross-linked network, such as in a hydrogel, its macroscopic properties are governed by the network's architecture. The traditional view of a hydrogel as a simple, uniform "fishing net" structure is often an oversimplification. rsc.org

Advanced scattering techniques and microscopy reveal a more complex, hierarchical structure in acrylamide-based hydrogels. rsc.org In networks formed by free-radical polymerization using a cross-linker like N,N′-methylenebis(acrylamide), the cross-linker molecules are not distributed uniformly. Instead, they tend to form clusters smaller than 4 nm, which can further aggregate. rsc.org This heterogeneity leads to the formation of distinct polymer-rich domains and larger, water-filled pockets, creating a hierarchical structure that influences the hydrogel's swelling behavior and mechanical properties. rsc.org

For responsive hydrogels, such as those made with NIPAM, the network structure dictates the nature of the volume phase transition. The incorporation of this compound could influence the hydrophobicity and hydrogen-bonding capabilities within the network, thereby affecting its transition temperature and swelling ratio.

Interpenetrating Polymer Networks (IPNs) represent another level of structural complexity. An IPN consists of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. nih.gov This structure can significantly enhance mechanical properties. Double-Network (DN) hydrogels, a type of IPN, are known for their exceptional toughness and stretchability. nih.gov A DN hydrogel containing a network based on this compound could be designed to combine specific functionalities with superior mechanical strength. The morphology of these complex networks can be assessed using techniques like Scanning Electron Microscopy (SEM) and Small-Angle X-ray Scattering (SAXS). rsc.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Structural Modifications and Property Correlations

Impact of Naphthyl Ring Substitutions on Molecular Recognition

The naphthyl ring system is a key determinant of the molecule's binding capabilities, largely through hydrophobic and π-stacking interactions. While direct SAR studies on N-(4-Hydroxy-1-naphthyl)acrylamide are not extensively documented, research on related naphthyl derivatives provides valuable insights. For instance, studies on various 1-naphthol (B170400) derivatives have shown that the introduction of different substituents onto the aromatic rings can significantly modulate their biological activity. nih.gov

In one such study, the introduction of halogen (F, Cl, Br) and methoxy (B1213986) (OMe) groups at different positions on the naphthyl ring system of 1-naphthol derivatives led to varied inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov These findings suggest that both the electronic nature and the position of the substituent play a crucial role in molecular recognition. For this compound, it can be extrapolated that similar substitutions could fine-tune its binding affinity and selectivity for specific biological targets.

Table 1: Illustrative Impact of Naphthyl Ring Substitutions on Biological Activity of 1-Naphthol Derivatives

SubstituentPositionObserved Effect on Enzyme InhibitionReference
FluorineMultipleVaried, position-dependent nih.gov
ChlorineMultipleGenerally enhanced inhibition nih.gov
BromineMultiplePotent inhibition nih.gov
MethoxyMultiplePosition-dependent effects nih.gov

This table is illustrative and based on findings for 1-naphthol derivatives, not this compound itself.

Influence of Acrylamide (B121943) Moiety Modifications on Interaction Profiles

The acrylamide group is a critical functional component, acting as a Michael acceptor. mdpi.com This electrophilic nature allows it to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. nih.govmdpi.com This ability to form irreversible bonds is a key feature in the design of targeted covalent inhibitors. mdpi.comnih.gov

Modifications to the acrylamide moiety can significantly alter its reactivity. For example, the introduction of a nitrile group at the α-position of the acrylamide can increase its electrophilicity and, in some cases, can make the resulting covalent bond reversible. mdpi.comnih.gov Studies on a range of α,β-unsaturated carbonyl compounds have demonstrated that the nature of the substituents on the double bond can modulate the rate of Michael addition reactions. nih.gov While specific modifications to the acrylamide of this compound have not been detailed in available literature, the principles from related covalent inhibitors suggest that such changes would be a powerful tool to control its interaction profile. For instance, replacing the acrylamide with an allenamide has been explored as a strategy to create alternative electrophilic warheads in drug design. nih.gov

Exploration of Hydroxyl Group's Role in Molecular Interactions

The hydroxyl group at the 4-position of the naphthyl ring is poised to play a significant role in molecular interactions through hydrogen bonding. ontosight.ai It can act as both a hydrogen bond donor and acceptor, contributing to the specificity and stability of binding to a target. The acidity of the N-H bond in amides is also influenced by the presence of nearby functional groups. masterorganicchemistry.com

While direct studies on the hydroxyl group's role in this compound are limited, research on other hydroxylated aromatic compounds underscores its importance. For example, in studies of N-(hydroxy)peptides, the hydroxyl group on the amide nitrogen was found to favor specific conformations and participate in strong intermolecular hydrogen bonds. nih.gov In the context of this compound, this hydroxyl group could be crucial for orienting the molecule within a binding site and for forming key interactions that determine its biological effect. The process of modifying a hydroxyl group to improve its leaving group stability is a common strategy in organic synthesis to enhance reactivity in substitution reactions. libretexts.org Furthermore, the degree of hydroxyl group substitution in polymers like cellulose (B213188) has been shown to directly impact their solubility and processing characteristics. researchgate.net

Design Principles for Modulating Molecular Recognition

The insights gained from SAR studies provide the foundation for the rational design of this compound analogues with tailored properties. This involves both computational modeling and experimental synthesis and testing.

Computational Design of Analogues for Targeted Interactions

Computational chemistry offers powerful tools for the in-silico design of novel molecules. researchgate.net Techniques such as covalent docking can be used to predict how analogues of this compound might interact with a specific protein target. nomuraresearchgroup.com By building virtual libraries of derivatives with various substitutions on the naphthyl ring or modifications to the acrylamide group, researchers can screen for compounds with improved binding affinity or selectivity. nomuraresearchgroup.com

For example, computational studies on other acrylamide-containing molecules have been used to understand the mechanism of their reactions and to guide the synthesis of new derivatives. nih.gov Density functional theory (DFT) calculations can be employed to study the electronic properties of the molecule and to predict the regioselectivity of Michael addition reactions. rsc.org These computational approaches can help prioritize which analogues are most promising for synthesis and experimental validation, saving time and resources.

Experimental Validation of Structure-Property Hypotheses

Ultimately, the hypotheses generated from SAR studies and computational design must be tested through experimental synthesis and biological evaluation. nih.govekb.eg This involves the chemical synthesis of the designed analogues and the assessment of their properties in relevant assays.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing N-(4-Hydroxy-1-naphthyl)acrylamide derivatives?

Answer:
The synthesis typically involves coupling α,β-unsaturated acids with aromatic amines under controlled conditions. Key steps include:

  • Reagents : Use α-bromoacrylic acid and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF as a coupling agent .
  • Solvent System : Ice-cooled DMF to minimize side reactions, followed by purification via column chromatography with ethyl acetate/petroleum ether gradients .
  • Yield Optimization : Stirring at 35°C for 5 hours improves conversion rates. For example, yields of 64–69% were reported for similar acrylamide derivatives using these conditions .
Example Reaction Parameters
Solvent: DMF (ice-cooled)
Coupling Agent: EDCI
Temperature: 35°C
Purification: Column chromatography (ethyl acetate/petroleum ether)

Advanced Synthesis: How can competing side reactions (e.g., polymerization) be minimized during acrylamide synthesis?

Answer:

  • Inhibitors : Add polymerization inhibitors like hydroquinone or TEMPO (0.1–1 mol%) to the reaction mixture .
  • Low-Temperature Handling : Conduct reactions under ice-cooling to reduce radical formation .
  • Oxygen Exclusion : Use inert gas (N₂/Ar) purging to prevent oxidative side reactions .
  • Real-Time Monitoring : Track reaction progress via TLC (e.g., Rf = 0.58–0.86 for acrylamide derivatives) to terminate reactions at optimal conversion .

Basic Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm vinyl protons (δ 6.08–6.29 ppm, J = 16.7 Hz) and carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1654 cm⁻¹) and hydroxyl groups (~3305 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., HR-MS m/z 397.0606 for bromo-substituted derivatives) .

Advanced Characterization: How can crystallographic data resolve ambiguities in molecular geometry?

Answer:

  • Software Tools : Use SHELXL for small-molecule refinement and ORTEP-III for 3D visualization of bond angles/torsions .
  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution to distinguish between tautomeric forms or positional isomers .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to refine structures from twinned crystals .

Biological Activity: How should researchers design in vitro assays to evaluate anticancer activity?

Answer:

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293) .
  • Assay Parameters :
    • Dose Range : 1–100 μM, 48–72 hr exposure.
    • Endpoints : Measure IC₅₀ via MTT assay and apoptosis via flow cytometry .
  • Control Compounds : Include positive controls (e.g., cisplatin) and validate assays with hydroxamate derivatives showing 64–69% yield and high solubility in DMSO .

Data Contradiction: How to interpret conflicting toxicity data between in vitro and in vivo models?

Answer:

  • Metabolic Profiling : Compare acrylamide metabolism (e.g., CYP2E1-mediated conversion to glycidamide) across models .
  • Dosage Adjustments : Normalize in vitro doses to in vivo equivalent doses using allometric scaling .
  • Biomarker Validation : Measure hemoglobin adducts (e.g., N-(2-carbamoylethyl)valine) in both systems to correlate exposure levels .

Crystallography: What strategies improve structure determination for low-quality crystals?

Answer:

  • Crystal Optimization : Use vapor diffusion with PEG-based precipitants to enhance crystal packing .
  • Data Merging : Combine multiple datasets (e.g., from different crystals) using SHELXC/D/E pipelines for improved phase resolution .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Toxicology: What methodologies assess acrylamide’s metabolic stability in biological systems?

Answer:

  • Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS to detect intermediates like glycidamide and epoxide adducts .
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

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